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molecular formula C5H5ClN2OS B8733878 5-Chloro-2-(methylsulfinyl)pyrimidine

5-Chloro-2-(methylsulfinyl)pyrimidine

Cat. No. B8733878
M. Wt: 176.62 g/mol
InChI Key: CKHNPGGEXNTNPC-UHFFFAOYSA-N
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Patent
US04423047

Procedure details

A solution of 2-methylthio-5-chloropyrimidine (13 mmol) in chloroform (85 ml) was cooled to -20° C. and m-chloroperbenzoic acid (17 mmol) added with stirring. The mixture was stirred for 40 min at -20° C. and for 4 h at 0° C. and left at this temperature overnight. The chloroform solution was then washed with 1 M potassium carbonate (3×10 ml) and the dried (MgSO4) solution evaporated. The residual oily material crystallized on standing; yield 80% m.p. 48° C. (n-heptane). 1H NMR (CDCl3): δ2.93 (Me), 8.83 (2H-4,6).
Quantity
13 mmol
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
17 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[CH:7][C:6]([Cl:9])=[CH:5][N:4]=1.ClC1C=CC=C(C(OO)=[O:18])C=1>C(Cl)(Cl)Cl>[CH3:1][S:2]([C:3]1[N:8]=[CH:7][C:6]([Cl:9])=[CH:5][N:4]=1)=[O:18]

Inputs

Step One
Name
Quantity
13 mmol
Type
reactant
Smiles
CSC1=NC=C(C=N1)Cl
Name
Quantity
85 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
17 mmol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 40 min at -20° C. and for 4 h at 0° C.
Duration
4 h
WASH
Type
WASH
Details
The chloroform solution was then washed with 1 M potassium carbonate (3×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (MgSO4) solution
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residual oily material crystallized

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CS(=O)C1=NC=C(C=N1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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